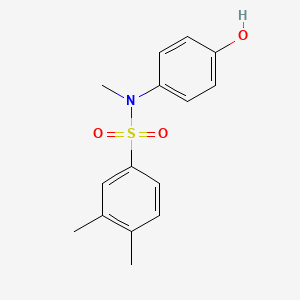N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide
CAS No.: 571149-74-1
Cat. No.: VC6341619
Molecular Formula: C15H17NO3S
Molecular Weight: 291.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 571149-74-1 |
|---|---|
| Molecular Formula | C15H17NO3S |
| Molecular Weight | 291.37 |
| IUPAC Name | N-(4-hydroxyphenyl)-N,3,4-trimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(18,19)16(3)13-5-7-14(17)8-6-13/h4-10,17H,1-3H3 |
| Standard InChI Key | CLAVCJKSZDAUGR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
N-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide (CAS No. 571149-74-1) belongs to the sulfonamide class, featuring a sulfonyl group bridging two aromatic systems. The primary benzene ring contains methyl substituents at the 3- and 4-positions, while the sulfonamide nitrogen is bonded to a 4-hydroxyphenyl group . This arrangement confers both hydrophobic (methyl groups) and hydrophilic (hydroxyl and sulfonamide) properties, influencing its solubility and reactivity.
Molecular Formula and Weight
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide likely involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-aminophenol under basic conditions. This method parallels the preparation of similar sulfonamides, where sulfonyl chlorides react with amines to form sulfonamide linkages .
Example Reaction:
| Manufacturer | Product Number | Packaging | Price (USD) | Purity | Updated Date |
|---|---|---|---|---|---|
| AK Scientific | 9406CG | 500 mg | 202 | N/A | 2021-12-16 |
| AK Scientific | 9406CG | 2.5 g | 407 | N/A | 2021-12-16 |
| UkrOrgSynthesis Ltd. | N/A | Custom | Inquiry | N/A | 2021-12-16 |
Pricing data indicate a cost-effective scale-up option for bulk quantities .
Physicochemical Properties
Solubility and Stability
Although explicit solubility data are absent, the compound’s structure suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the sulfonamide and hydroxyl groups. Stability under acidic or basic conditions would depend on the susceptibility of the sulfonamide bond to hydrolysis, a common trait in this class .
Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, can be estimated using computational tools. For comparison, N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzene-1-sulfonamide (a structural analog) has a LogP of 3.88 , suggesting that the target compound may exhibit similar partitioning behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume